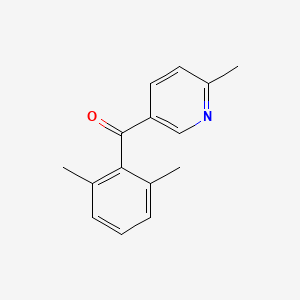

5-(2,6-Dimethylbenzoyl)-2-methylpyridine

Description

Properties

IUPAC Name |

(2,6-dimethylphenyl)-(6-methylpyridin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-10-5-4-6-11(2)14(10)15(17)13-8-7-12(3)16-9-13/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPVVEZQNBGURFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)C2=CN=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Reagents

| Parameter | Details |

|---|---|

| Starting material | 2,6-Dimethylpyridine (10 mmol, 0.11 g) |

| Brominating agent | Dibromohein (20 mmol, 5.72 g) |

| Initiators | Benzoyl peroxide (BPO) or AIBN (0.5 mol%) |

| Solvent | Carbon tetrachloride (CCl4, 30 mL) |

| Temperature | 20–80 °C (varied by example) |

| Reaction time | 24 hours |

| Workup | Washing with saturated NaHCO3 and NaCl solutions, drying over MgSO4, column chromatography |

Yield and Purity

| Initiator | Temperature | Yield (%) | Notes |

|---|---|---|---|

| BPO | 80 °C | 85 | Highest yield, reflux condition |

| AIBN | 50 °C | 76 | Moderate yield |

| AIBN | Room temp | 48 | Lower yield, milder conditions |

Summary of Preparation Steps

- Dissolve 2,6-dimethylpyridine in CCl4.

- Slowly add dibromohein and initiator solution dropwise.

- Maintain reaction temperature (20–80 °C) for 24 hours under reflux or heating.

- Cool, filter, wash with aqueous solutions, dry, and purify by column chromatography.

This method avoids the use of large excesses of N-bromosuccinimide (NBS) and high-temperature solvents, offering a milder, more economical approach with product purity exceeding 90% and yields up to 85%.

Introduction of the 2-Methyl Group on Pyridine

The methylation at the 2-position of pyridine rings is a critical step for synthesizing 2-methylpyridine derivatives, which serve as intermediates for the target compound. A continuous flow synthesis method reported in the literature provides an efficient and selective approach:

- Method: α-Methylation of substituted pyridines using continuous flow reactors.

- Advantages: High regioselectivity, reduced reaction times (<2 hours), and greener reaction conditions compared to batch processes.

- Reagents: Readily available methylating agents and catalysts.

- Outcome: High conversion rates to 2-methylpyridines with minimal byproducts.

Though this method is described for simple 2-methylpyridines, it is adaptable for preparing the 2-methylpyridine core of the target molecule.

Acylation to Form 5-(2,6-Dimethylbenzoyl)-2-methylpyridine

The key step to install the 2,6-dimethylbenzoyl group at the 5-position of 2-methylpyridine involves acylation reactions, typically via:

- Reaction of 2-methylpyridine derivatives with 2,6-dimethylbenzoyl chloride or equivalent acylating agents.

- Use of Lewis acid catalysts or bases to facilitate electrophilic aromatic substitution or nucleophilic acyl substitution.

- Control of regioselectivity to ensure substitution at the 5-position.

While specific detailed protocols for this exact acylation are less commonly reported in open literature, standard aromatic acylation techniques are applied, often preceded by halogenation or lithiation steps to activate the pyridine ring.

Alternative Routes and Intermediates: Preparation of 2-Amino-5-methylpyridine as a Related Intermediate

Patent US5332824A describes a novel process for preparing 2-amino-5-methylpyridine, which shares structural similarities and synthetic challenges with the target compound’s pyridine core. Key points include:

- Starting from 3-methylpyridine 1-oxide, reacting with trialkylamines and electrophilic compounds to form ammonium salts.

- Subsequent reaction with hydrogen bromide at elevated temperatures (150–300 °C) to yield 2-amino-5-methylpyridine with high isomeric purity.

- Workup involving pH adjustment, extraction, drying, and purification.

This method highlights the importance of carefully controlled reaction conditions and intermediates in pyridine functionalization, which can inform strategies for preparing substituted pyridines like this compound.

Summary Table of Key Preparation Steps and Conditions

| Step | Starting Material/Intermediate | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Bromination of 2,6-dimethylpyridine | 2,6-Dimethylpyridine | Dibromohein, BPO or AIBN, CCl4, 20–80 °C, 24h | 48–85 | Higher temp and BPO yield better results |

| α-Methylation of pyridine | Substituted pyridine | Continuous flow methylation setup, methylating agents | High | Fast, selective, greener method |

| Acylation at 5-position | 2-Methylpyridine derivative | 2,6-Dimethylbenzoyl chloride, catalyst/base | Not specified | Requires regioselective control |

| Preparation of 2-amino-5-methylpyridine (related intermediate) | 3-Methylpyridine 1-oxide | Trialkylamine, electrophilic compound, HBr, 150–300 °C | High | Novel process with improved purity |

Chemical Reactions Analysis

Types of Reactions

5-(2,6-Dimethylbenzoyl)-2-methylpyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the benzoyl group to a benzyl alcohol.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 4-position, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium

Reduction: Lithium aluminum hydride in dry ether

Substitution: Sodium hydride in dimethylformamide

Major Products Formed

Oxidation: 2,6-Dimethylbenzoic acid derivatives

Reduction: 2,6-Dimethylbenzyl alcohol derivatives

Substitution: Various alkylated pyridine derivatives

Scientific Research Applications

5-(2,6-Dimethylbenzoyl)-2-methylpyridine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-(2,6-Dimethylbenzoyl)-2-methylpyridine involves its interaction with specific molecular targets. The benzoyl group can form hydrogen bonds and π-π interactions with proteins and enzymes, potentially inhibiting their activity. The pyridine ring can coordinate with metal ions, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Analogs :

5-(2,3,5,6-Tetrafluorophenyl)-2-methylpyridine

- Structural Difference : Replaces the 2,6-dimethylbenzoyl group with a 2,3,5,6-tetrafluorophenyl moiety.

- Impact :

- Electronic Effects : Fluorine substituents are electron-withdrawing, increasing electrophilicity and reactivity toward nucleophilic cysteine residues in enzymes like cathepsins .

- Metabolic Stability : The tetrafluorophenyl group eliminates ester linkages, reducing metabolic degradation compared to ester-based probes.

- Performance : In RAW 264.7 cells, the tetrafluorophenyl analog showed superior labeling efficiency for cysteine cathepsins compared to dimethylbenzoyl derivatives when combined with a sulfonated QSY chromophore and ethylene diamine linker .

5-(2,6-Dimethoxyphenyl)-2-methylpyridine

- Structural Difference : Substitutes methyl groups with methoxy groups on the benzoyl ring.

- Impact :

- Synthetic Accessibility : Synthesized via aryne annulation with 70–80% yields, indicating robust reaction pathways despite steric challenges .

- Commercial Status : Also discontinued, suggesting similar stability or synthesis hurdles as the dimethylbenzoyl analog .

5-(4-Methoxy-phenyl)-1-methyl-1H-imidazol-2-ylamine Structural Difference: Replaces the pyridine core with an imidazole ring and introduces a 4-methoxyphenyl group.

Comparative Data Table

| Compound | Substituent | Electronic Effect | Metabolic Stability | Labeling Efficiency (Cathepsins) | Synthetic Yield |

|---|---|---|---|---|---|

| 5-(2,6-Dimethylbenzoyl)-2-methylpyridine | 2,6-Dimethylbenzoyl | Moderate electron-donating | High | Moderate | Discontinued |

| 5-(2,3,5,6-Tetrafluorophenyl)-2-methylpyridine | 2,3,5,6-Tetrafluorophenyl | Strong electron-withdrawing | Very High | High | N/A |

| 5-(2,6-Dimethoxyphenyl)-2-methylpyridine | 2,6-Dimethoxyphenyl | Strong electron-donating | Moderate | Not Tested | 70–80% |

Computational and Experimental Insights

- These studies emphasize the importance of substituent effects on frontier molecular orbitals and spectroscopic properties .

- Synthetic Challenges : The discontinued status of this compound may reflect difficulties in scaling up synthesis or stabilizing the benzoyl-pyridine linkage under storage conditions .

Biological Activity

5-(2,6-Dimethylbenzoyl)-2-methylpyridine (CAS No. 1187168-06-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanism of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is characterized by a pyridine ring substituted with a 2,6-dimethylbenzoyl group. The synthesis typically involves a Friedel-Crafts acylation reaction, where 2,6-dimethylbenzoyl chloride reacts with 2-methylpyridine in the presence of a Lewis acid catalyst like aluminum chloride. Key parameters for the synthesis include:

- Temperature : Room temperature to 60°C

- Solvent : Dichloromethane or chloroform

- Reaction Time : 2-4 hours

This method allows for the efficient production of the compound with high yields and purity.

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer activity . In vitro assays demonstrate its ability to inhibit the growth of various cancer cell lines by inducing apoptosis and modulating cell signaling pathways associated with proliferation and survival. For example, research shows that it can significantly reduce cell viability in breast cancer models, making it a candidate for further development as an anticancer agent.

Enzyme Inhibition

The compound has been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. The IC50 values for AChE inhibition suggest potential therapeutic applications in neurodegenerative diseases like Alzheimer's. The ability to modulate enzyme activity indicates its role as a lead compound in drug development targeting these pathways .

Antimicrobial Activity

This compound also exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. Preliminary studies suggest that it may be effective against various pathogens, potentially serving as an alternative treatment option in antibiotic-resistant infections .

The biological activities of this compound can be attributed to its structural features:

- Hydrogen Bonding : The benzoyl group can form hydrogen bonds with proteins and enzymes, influencing their activity.

- π-π Interactions : The aromatic nature of the compound allows for π-π stacking interactions with nucleic acids and proteins.

- Metal Coordination : The pyridine ring can coordinate with metal ions, affecting various biochemical pathways.

These interactions contribute to its efficacy in inhibiting enzyme activity and modulating cellular processes.

Comparative Analysis

To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structure | Notable Biological Activity |

|---|---|---|

| This compound | Structure | Anticancer, Antimicrobial |

| 2-(2,6-Dimethylbenzoyl)-5-methylpyridine | Structure | Limited Activity |

| 2-Chloro-5-(3-methoxybenzoyl)pyridine | Structure | Anticancer |

This table highlights how variations in substitution patterns can affect biological activity.

Case Studies

- Anticancer Study : A recent study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer. The compound induced apoptosis through the activation of caspase pathways and inhibited cell cycle progression at the G1 phase .

- Enzyme Inhibition Study : Another study focused on the inhibition of AChE by this compound showed promising results with an IC50 value comparable to established inhibitors like Donepezil. This suggests potential applications in treating Alzheimer's disease through dual inhibition mechanisms .

Q & A

Q. What are the recommended methods for synthesizing 5-(2,6-Dimethylbenzoyl)-2-methylpyridine in laboratory settings?

The synthesis typically involves Friedel-Crafts acylation to introduce the 2,6-dimethylbenzoyl group to the pyridine ring. For the methylpyridine moiety, gas-phase methylation using CO/H₂ or CO₂/H₂ mixtures over nickel catalysts can achieve regioselective methylation, though yields may require optimization . Continuous flow reactors have been successfully applied to analogous compounds (e.g., 5-(3,4-difluorobenzoyl)-2-methylpyridine) for precise control of reaction parameters (temperature, residence time), improving reproducibility and purity .

Q. How should researchers handle and store this compound to ensure safety and stability?

While specific toxicity data for this compound is limited, general precautions for pyridine derivatives include:

- Personal protective equipment (PPE): Gloves, lab coats, and goggles.

- Ventilation: Use fume hoods to avoid inhalation of dust or vapors.

- Storage: In airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis or oxidation .

- Spill management: Avoid dust generation; collect spills using non-sparking tools and dispose as hazardous waste .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- NMR (¹H/¹³C): Confirm regiochemistry of the methyl and benzoyl groups. Aromatic proton splitting patterns distinguish ortho/meta/para substitution.

- IR Spectroscopy: Identify carbonyl (C=O) stretches (~1680 cm⁻¹) and pyridine ring vibrations.

- Mass Spectrometry (HRMS): Verify molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray Crystallography (if crystalline): Resolve steric effects of the 2,6-dimethylbenzoyl group .

Advanced Research Questions

Q. How can reaction conditions be optimized for the synthesis of this compound to improve yield and purity?

- Flow Chemistry: Implement continuous flow systems to enhance heat/mass transfer and reduce side reactions (e.g., over-acylation). For example, a tubular reactor with controlled residence time (2–5 min) and temperature (80–100°C) can optimize acylation efficiency .

- Catalyst Screening: Test Lewis acids (e.g., AlCl₃ vs. FeCl₃) for Friedel-Crafts steps to balance reactivity and ease of quenching.

- In-line Analytics: Use UV-Vis or FTIR probes for real-time monitoring of intermediate formation .

Q. What are the key considerations when analyzing potential data contradictions in the biological activity of this compound?

- Metabolic Stability: The ester linkage in benzoyl groups may undergo hydrolysis in vivo, altering activity. Compare results from cell-free vs. cell-based assays to identify metabolic interference .

- Selectivity Profiling: Use activity-based protein profiling (ABPP) to distinguish off-target effects. For example, replace the 2,6-dimethylbenzoyl group with electron-deficient analogs (e.g., tetrafluorophenyl) to assess steric/electronic contributions .

- Dose-Response Curves: Ensure linearity across concentrations; non-linear effects may indicate aggregation or solvent interactions .

Q. What role does the 2,6-dimethylbenzoyl group play in the interaction of this compound with biological targets such as cysteine cathepsins?

The 2,6-dimethylbenzoyl moiety:

- Enhances Selectivity: Its steric bulk reduces off-target binding to cathepsins B/K/L while improving affinity for cathepsin S .

- Modulates Reactivity: Electron-donating methyl groups stabilize the acyl-enzyme intermediate, increasing covalent inhibition efficiency.

- Improves Pharmacokinetics: Hydrophobic interactions with enzyme active sites prolong residence time .

Q. How can researchers address challenges in the regioselectivity of methylation during the synthesis of derivatives?

- Bulky Base Selection: Use 2,6-lutidine (2,6-dimethylpyridine) to deprotonate specific positions, leveraging steric hindrance to direct methylation to the 2-position .

- Temperature Control: Lower temperatures (–10°C to 0°C) favor kinetic control, reducing thermodynamic byproducts.

- Computational Modeling: DFT calculations predict charge distribution and guide catalyst design (e.g., Ni vs. Pd catalysts) .

Q. What methodologies are recommended for determining physicochemical properties (e.g., viscosity, solubility) of this compound in different solvents?

- Viscosity: Apply the Grunberg-Nissan model to correlate viscosity with concentration in binary solvent systems (e.g., water/DMSO). Measure at multiple temperatures (293–298 K) to calculate activation energies of viscous flow .

- Solubility: Use shake-flask or HPLC methods with UV detection. For low solubility, employ co-solvents (e.g., cyclodextrins) and validate via phase diagrams .

- Partition Coefficients (LogP): Reverse-phase HPLC with a calibrated C18 column to estimate hydrophobicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.